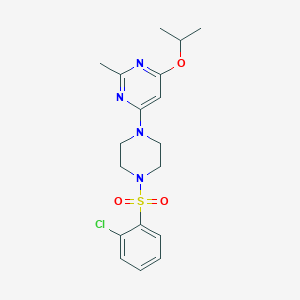
4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
The mechanism of action of 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine involves its interaction with specific enzymes and receptors in the body. This compound has been shown to exhibit potent inhibitory effects on enzymes such as tyrosine kinase and phosphodiesterase, which are involved in the pathogenesis of cancer and inflammation. Additionally, this compound has been shown to interact with specific receptors such as the dopamine receptor, which is involved in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been shown to exhibit potent inhibitory effects on specific enzymes and receptors, leading to a reduction in the proliferation of cancer cells, a decrease in inflammation, and an improvement in neurological function. Additionally, this compound has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine in lab experiments include its potent inhibitory effects on specific enzymes and receptors, its low toxicity, and good pharmacokinetic properties. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and analyze it.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine. These include:
1. Further optimization of the chemical structure of this compound to improve its potency and selectivity.
2. Evaluation of the efficacy of this compound in animal models of various diseases.
3. Development of new synthetic methods for the production of this compound to reduce its cost and increase its availability.
4. Investigation of the potential of this compound as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and neurological disorders.
5. Exploration of the potential of this compound as a tool for studying specific enzymes and receptors involved in disease pathogenesis.
In conclusion, this compound is a promising compound that has potential applications in drug discovery and development. Its potent inhibitory effects on specific enzymes and receptors, low toxicity, and good pharmacokinetic properties make it a promising candidate for further research and development.
Synthesemethoden
The synthesis of 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine involves the reaction of 2-chlorobenzenesulfonyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with isopropoxyacetic acid and 2-methyl-4,6-dichloropyrimidine. This method has been reported in several scientific articles and has been shown to yield the desired compound in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine has been extensively studied for its potential applications in drug discovery and development. Several scientific articles have reported its effectiveness as a potential therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. This compound has been shown to exhibit potent inhibitory effects on specific enzymes and receptors that are involved in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O3S/c1-13(2)26-18-12-17(20-14(3)21-18)22-8-10-23(11-9-22)27(24,25)16-7-5-4-6-15(16)19/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLYGEUEPRZLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2994676.png)

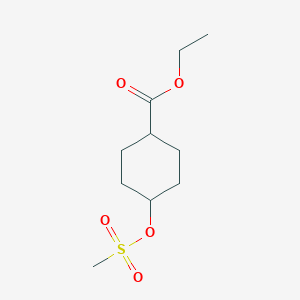
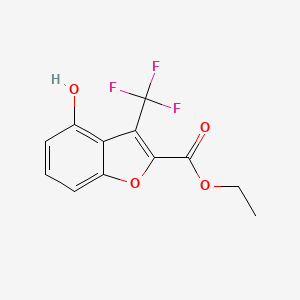
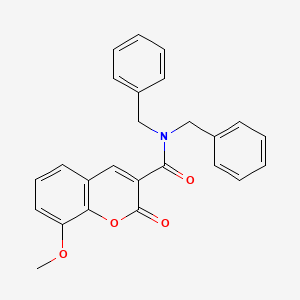

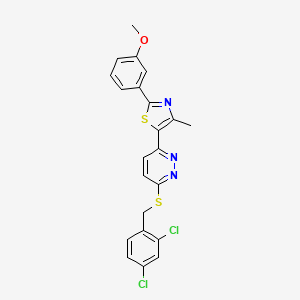
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2994692.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2994693.png)
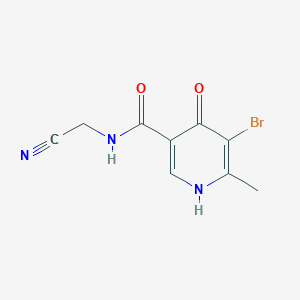
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2994695.png)

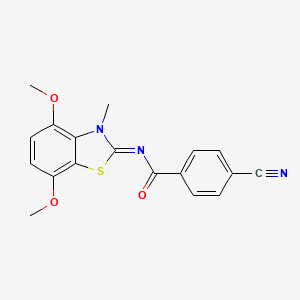
![2-(o-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2994698.png)
